2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a heterocyclic molecule featuring a chromeno[2,3-d]pyrimidine core. This scaffold is substituted at position 2 with a 4-ethoxyphenyl group and at position 9 with a methyl group. A sulfanyl acetamide side chain is attached at position 4, terminating in an N-(3-methylphenyl) group. The ethoxy substituent enhances lipophilicity, while the sulfanyl linkage and acetamide moiety may influence hydrogen bonding and bioactivity. Chromeno-pyrimidine derivatives are of interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, which are critical in nucleic acid interactions .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-13-11-20(12-14-23)27-31-28-24(16-21-9-6-8-19(3)26(21)35-28)29(32-27)36-17-25(33)30-22-10-5-7-18(2)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYWGLSEKSIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chromeno-pyrimidine core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chromeno-pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The chromeno-pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Chromeno-Pyrimidine Derivatives
The closest analog is N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9, C₂₇H₂₂ClN₃O₂S). Key differences include:
- Substituents : The target compound has a 4-ethoxyphenyl group at position 2, while the analog has a 4-methylphenyl group. The acetamide side chain in the analog terminates in a 2-chlorophenyl group instead of 3-methylphenyl.
- Physicochemical Properties: Molecular Weight: 488.0 g/mol (analog) vs. ~487.1 g/mol (estimated for the target compound). XLogP3: 6.8 (analog), suggesting high lipophilicity. The target compound’s 4-ethoxy group may slightly increase XLogP3 compared to the methyl group.
Table 1: Chromeno-Pyrimidine Derivatives Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | C₂₇H₂₂ClN₃O₂S | 488.0 | 6.8 | 1 | 5 |
| Target Compound | C₂₈H₂₅N₃O₃S (est.) | ~487.1 | ~7.2 | 1 | 6 |
Pyrimidine Sulfanyl Acetamides
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () share the sulfanyl acetamide motif but lack the chromeno-pyrimidine core. Key contrasts:
- Core Structure: The diaminopyrimidine ring in these analogs is simpler, lacking the fused chromene system.
Acetamide-Linked Coupling Products
Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () feature cyano and sulfamoyl groups instead of chromeno-pyrimidine cores.
- Functional Groups: The target compound’s ethoxy and methylphenyl groups contrast with the cyano and sulfamoyl groups in 13a/b.
Biological Activity
The compound 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of chromeno-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound, including the presence of an ethoxy group and a sulfanyl moiety, contribute to its reactivity and interaction with biological targets.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 497.60798 g/mol. The structure integrates chromene and pyrimidine moieties, enhancing its pharmacological potential.
Key Structural Features
- Chromeno-Pyrimidine Framework : This structure is known for diverse biological activities.
- Ethoxy Group : Enhances solubility and potentially alters biological interactions.
- Sulfanyl Moiety : Contributes to the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of chromeno-pyrimidine structures have shown efficacy against various cancer cell lines, including MDA-MB231 and HCT116. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against several pathogens. The presence of the sulfanyl group is known to enhance the interaction with microbial targets, leading to effective inhibition of growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways in human cells.
Comparative Analysis
To better understand the biological activity of 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5H-Chromeno[2,3-d]pyrimidine | Lacks ethoxy group | Anticancer activity | Simpler structure |
| 4-Methoxyphenyl derivative | Contains methoxy instead of ethoxy | Antimicrobial properties | Different substituent effects |
| 9-Methyl-5H-pyrido[2,3-d]pyrimidine | Pyrido instead of chromene | Antiviral activity | Different heterocyclic framework |
The unique combination of substituents in 2-{[2-(4-Ethoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(3-methylphenyl)acetamide enhances its biological activity compared to these similar compounds.
Study on Anticancer Efficacy
A study conducted on the efficacy of chromeno-pyrimidine derivatives demonstrated that compounds with similar structural features significantly inhibited cell growth in various cancer cell lines. The study highlighted the importance of substituent variations in modulating biological activity.
Antimicrobial Activity Evaluation
Another study focused on the antimicrobial properties of sulfanyl-containing compounds revealed that these molecules exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
